REACTION_CXSMILES
|
[F:1][C:2]([O:6][C:7]1[CH:14]=[CH:13][C:10]([CH:11]=[O:12])=[CH:9][CH:8]=1)=[C:3]([F:5])[F:4].[BH4-].[Na+]>C1C=CC=CC=1.C(O)C>[F:1][C:2]([O:6][C:7]1[CH:14]=[CH:13][C:10]([CH2:11][OH:12])=[CH:9][CH:8]=1)=[C:3]([F:5])[F:4] |f:1.2,3.4|
|
Name
|
|
Quantity
|
35 mmol
|
Type
|
reactant
|
Smiles
|
FC(=C(F)F)OC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
benzene ethanol
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1.C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Under reduced pressure, all the solvent was evaporated
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted by CH2Cl2 for 1 h
|
Duration
|
1 h
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The product was purified by chromatography
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(=C(F)F)OC1=CC=C(CO)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |